Product packaging for Hexahydro-2h-furo[3,2-b]pyrrole(Cat. No.:)

Hexahydro-2h-furo[3,2-b]pyrrole

Cat. No.: B13573154
M. Wt: 113.16 g/mol
InChI Key: SSOZXXUSHMYCRH-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Chemical Biology

Fused heterocyclic compounds, characterized by the sharing of at least one bond between two or more rings, represent a cornerstone of medicinal chemistry and chemical biology. ijpsr.com Their rigid, three-dimensional structures provide a well-defined orientation of substituents, enabling precise interactions with biological targets such as enzymes and receptors. researchgate.netnih.gov This structural pre-organization can lead to enhanced binding affinity and selectivity, crucial attributes for effective and safe medicines. researchgate.net

The integration of two or more heterocyclic rings into a single fused system often results in novel chemical properties and biological activities that are distinct from their individual components. nih.gov This synergy allows for the exploration of new regions of chemical space and the development of compounds with unique pharmacological profiles. ijpsr.com The inherent structural complexity of fused heterocycles also makes them valuable building blocks in the synthesis of natural products and complex organic molecules. researchgate.net

Overview of Pyrrole (B145914) and Furan (B31954) Motifs in Bioactive Compounds

Both pyrrole and furan rings are fundamental five-membered heterocyclic motifs frequently encountered in a wide array of biologically active compounds. researchgate.net

Pyrrole , a nitrogen-containing heterocycle, is a key structural component of many natural products and pharmaceuticals. researchgate.net The pyrrolidine (B122466) ring, the saturated form of pyrrole, is particularly prevalent in drug discovery due to its ability to introduce stereochemical diversity and improve physicochemical properties. nih.govfrontiersin.org The non-planar nature of the pyrrolidine ring allows for a greater three-dimensional exploration of the pharmacophore space, which can lead to enhanced target selectivity. nih.govresearchgate.net

Furan , an oxygen-containing heterocycle, is also a common scaffold in bioactive molecules. ijabbr.com Its electron-rich nature and aromaticity contribute to its ability to engage in various interactions with biological macromolecules. ijabbr.com Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.com

The combination of these two motifs within a fused system, as seen in Hexahydro-2H-furo[3,2-b]pyrrole, offers the potential to harness the beneficial properties of both rings, leading to the development of novel compounds with enhanced biological profiles.

Genesis of Research Interest in this compound as a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the design of new drugs. ufrj.br The furo[3,2-b]pyridine (B1253681) core, a related bicyclic system, has been identified as a privileged scaffold for the development of potent and selective kinase inhibitors. nih.gov This has spurred interest in exploring other fused furan-heterocycle systems, including this compound.

Research has shown that compounds incorporating the this compound core exhibit inhibitory activity against phosphodiesterase 1 (PDE1), an enzyme implicated in neurodegenerative and psychiatric disorders. acs.org The specific stereochemistry of the this compound scaffold has been found to significantly influence its biological activity, highlighting the importance of stereocontrolled synthesis. acs.org The potential to create diverse libraries of 3D-shaped molecules from related bicyclic scaffolds further underscores the value of this framework in drug discovery. researchgate.net

Historical Context of Related Bicyclic Ring Systems in Synthesis

The synthesis of bicyclic ring systems containing fused pyrrolidine and furan rings has been an area of active investigation in organic chemistry. Various synthetic strategies have been developed to construct these complex architectures.

For instance, the synthesis of pyrroles fused with rigid bicyclic systems has been achieved through modified Barton-Zard methods. rsc.org Ring contraction of readily available pyridines has also emerged as a powerful strategy for accessing pyrrolidine skeletons. osaka-u.ac.jpnih.gov Furthermore, methods for the preparation of the related hexahydro-furo[2,3-b]furan-3-ol, an intermediate in the synthesis of optically active compounds, have been developed, although some are not amenable to large-scale production. google.com The development of efficient and stereoselective synthetic routes to these bicyclic systems remains a key focus of research, as it provides access to novel and potentially bioactive molecules. acs.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B13573154 Hexahydro-2h-furo[3,2-b]pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole

InChI

InChI=1S/C6H11NO/c1-3-7-5-2-4-8-6(1)5/h5-7H,1-4H2

InChI Key

SSOZXXUSHMYCRH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1OCC2

Origin of Product

United States

Synthetic Methodologies for Hexahydro 2h Furo 3,2 B Pyrrole Core Construction

General Strategies for Fused Furo-Pyrrole Ring Systems

The construction of fused heterocyclic systems like hexahydro-2H-furo[3,2-b]pyrrole often involves a convergent approach where the two rings are formed in a sequential or tandem manner. General strategies can be broadly categorized based on which ring is formed first and the nature of the key bond-forming reactions.

Two primary approaches for the synthesis of related furo-pyridine systems, which can be conceptually adapted to furo-pyrroles, involve either the construction of the furan (B31954) ring onto a pre-existing pyridine (or pyrrole) structure or the formation of the pyridine (or pyrrole) ring onto a furan precursor. The simultaneous construction of both fused rings requires a well-defined and often more complex strategy.

Cyclization Approaches to the this compound Core

The formation of the bicyclic this compound core relies heavily on intramolecular cyclization reactions. These methods are designed to form either the tetrahydrofuran (B95107) or the pyrrolidine (B122466) ring as the final key step.

A prominent and effective cyclization strategy is debenzylative cycloetherification . This method has been successfully employed in the synthesis of 3,6-disubstituted hexahydro-2H-furo[3,2-b]pyrroles. In this approach, a suitably functionalized 2,5-dihydropyrrole precursor, containing a pendant hydroxyl group and a benzyl (B1604629) ether, undergoes cyclization upon activation of the double bond. This activation can be achieved through various means, including epoxidation or halohydrin formation, leading to the stereoselective formation of the tetrahydrofuran ring fused to the pyrrolidine core.

Another general and powerful method for constructing five-membered rings like tetrahydrofurans and pyrrolidines is radical cyclization . These reactions typically involve the intramolecular addition of a radical onto a double or triple bond. While specific examples for the this compound core are not extensively detailed in the provided literature, the principles of 5-exo-trig cyclizations are well-established for the synthesis of both individual tetrahydrofuran and pyrrolidine rings and can be conceptually applied to the formation of the fused system.

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of the unsubstituted this compound core reveals several potential disconnection points, leading to plausible starting materials and synthetic strategies.

Disconnection 1: C-O bond of the tetrahydrofuran ring

Breaking the C-O bond of the furan ring suggests a pyrrolidine precursor with a tethered alcohol and a suitable leaving group or an activatable functional group. This aligns with the forward synthetic approach of intramolecular Williamson ether synthesis or related cycloetherification reactions. The key intermediate would be a substituted pyrrolidine, highlighting the importance of stereocontrolled synthesis of this initial ring.

Disconnection 2: C-N bond of the pyrrolidine ring

Alternatively, disconnecting a C-N bond of the pyrrolidine ring points towards a tetrahydrofuran derivative containing an amino and a carbonyl group (or its equivalent) poised for intramolecular reductive amination or related cyclization. This strategy would prioritize the initial construction of the tetrahydrofuran ring.

Disconnection 3: Across both rings

A more convergent approach might involve a [3+2] cycloaddition reaction. For instance, the reaction of an azomethine ylide with a substituted tetrahydrofuran derivative could potentially form the fused system in a single step, although this is a more complex disconnection to achieve in practice for the saturated core.

Asymmetric and Stereoselective Synthesis of this compound Derivatives

The biological importance of this compound derivatives has driven the development of asymmetric and stereoselective synthetic methods to control the multiple stereocenters within the molecule.

Diastereoselective Synthesis Methods

Diastereoselective approaches aim to control the relative stereochemistry of the newly formed stereocenters. A highly successful diastereoselective synthesis of 3,6-disubstituted hexahydro-2H-furo[3,2-b]pyrroles has been reported, featuring several key stereocontrolled steps. mdpi.comnih.gov

One of the pivotal steps in this synthesis is the diastereoselective nucleophilic addition of vinylmagnesium bromide to an N-allylimine derived from a protected D-glyceraldehyde. mdpi.comnih.gov This reaction sets the initial stereochemistry, which is then carried through subsequent transformations.

Following this, a ring-closing metathesis is employed to form a 2,5-dihydropyrrole intermediate. The final and crucial diastereoselective step is the debenzylative cycloetherification , where the activation of the double bond and subsequent intramolecular attack of the hydroxyl group proceeds with high facial selectivity, leading to the desired diastereomer of the fused bicyclic system. mdpi.comnih.gov

Enantioselective Approaches for Chiral Hexahydro-2H-furo[3,2-b]pyrroles

Enantioselective methods are designed to produce a single enantiomer of the target molecule. While many syntheses of chiral hexahydro-2H-furo[3,2-b]pyrroles rely on chiral pool starting materials, enantioselective catalysis represents a powerful alternative.

Organocatalysis, particularly with chiral phosphoric acids, has emerged as a robust strategy for the enantioselective synthesis of various heterocyclic compounds. For instance, a multicomponent and multicatalytic process has been developed for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives, achieving high enantioselectivity through the use of a chiral BINOL-derived phosphoric acid catalyst. While this example pertains to a different isomer, the underlying principles of creating a chiral environment to direct the formation of specific stereoisomers are broadly applicable.

Chiral Pool Strategy Implementations

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. This approach has been effectively implemented in the synthesis of chiral this compound derivatives.

A notable example starts from D-glyceraldehyde , a common chiral pool building block. mdpi.comnih.gov In a reported synthesis, conveniently protected D-glyceraldehyde is used to generate a chiral N-allylimine. The inherent chirality of the glyceraldehyde derivative directs the stereochemical outcome of a subsequent nucleophilic addition, thereby establishing the absolute configuration of the resulting product. This initial stereocenter then guides the stereochemistry of the subsequent ring-closing metathesis and debenzylative cycloetherification steps, ultimately affording the enantiomerically pure this compound derivative.

Amino acids also represent a valuable source of chirality for the synthesis of nitrogen-containing heterocycles. For example, chiral 3-hydroxypyrrolidines can be prepared from natural sources like malic acid or glutamic acid. These chiral pyrrolidine derivatives can then serve as key intermediates for the construction of the fused tetrahydrofuran ring.

Key Reactions in this compound Formation

Several powerful chemical transformations have been employed to construct the fused furan and pyrrole (B145914) rings of the this compound system. These methods leverage different mechanistic pathways to achieve the desired bicyclic architecture.

Debenzylative Cycloetherification Procedures

Debenzylative cycloetherification has emerged as a crucial strategy for the diastereoselective synthesis of 3,6-disubstituted hexahydro-2H-furo[3,2-b]pyrroles. This intramolecular reaction involves the cyclization of a hydroxyl group onto an activated carbon-oxygen bond, typically a benzyl ether, leading to the formation of the tetrahydrofuran ring of the bicyclic system. The process is often facilitated by the nature of the substituent at the C6 position, which influences the mode of C=C bond activation required for the cyclization.

A key advantage of this method is its ability to establish stereocenters with a high degree of control. For instance, in the synthesis of a series of novel chiral hexahydro-2H-furo[3,2-b]pyrroles, this procedure was a pivotal step. nih.gov The reaction proceeds through the attack of a nucleophilic oxygen of a benzyl ether onto a reactive sp3-hybridized carbon, which bears an activated alcohol. This forms an oxonium intermediate, which is then attacked by a bromide anion at the benzylic carbon to yield the final cyclized product.

Intramolecular 1,5-Hydrogen Atom Transfer (HAT) Reactions Promoted by Radicals

Intramolecular 1,5-hydrogen atom transfer (HAT) reactions provide a powerful radical-mediated pathway to the this compound core. This method involves the generation of a nitrogen-centered radical, which then abstracts a hydrogen atom from a carbon atom at the 5-position, leading to a carbon-centered radical. Subsequent cyclization of this radical intermediate furnishes the pyrrolidine ring of the bicyclic system.

This synthetic approach has been successfully applied to the preparation of 2-amino-C-glycosides of the this compound system. The nitrogen-centered radicals, such as phosphoramidyl and carbamoyl radicals, can be generated from their respective precursors using hypervalent iodine reagents. The reaction proceeds through a tandem 1,5-hydrogen atom transfer–radical oxidation–nucleophilic cyclization mechanism. One of the significant advantages of this methodology is the mild reaction conditions and high tolerance for various protecting groups.

Ring-Closing Metathesis (RCM) in Pyrrole Ring Formation

Ring-closing metathesis (RCM) is a versatile and powerful tool in organic synthesis that has been effectively utilized in the construction of the pyrrole ring within the this compound framework. nih.gov This reaction, often catalyzed by ruthenium complexes such as Grubbs catalysts, involves the intramolecular reaction of two terminal alkenes to form a cyclic alkene and a volatile byproduct, typically ethylene (B1197577), which drives the reaction to completion.

In the context of this compound synthesis, RCM has been employed as a key step to form the five-membered nitrogen-containing ring. For example, a diallylated amine precursor can be subjected to RCM to efficiently construct the pyrroline ring, which can then be further functionalized or reduced to the desired saturated pyrrolidine. The choice of catalyst is crucial for the efficiency and selectivity of the RCM reaction.

CatalystSubstrate TypeKey FeaturesReference
Grubbs-II CatalystDiallylated aminesEfficiently catalyzes the formation of the pyrroline ring in the synthesis of this compound analogues. umicore.com

Nucleophilic Cyclization Mechanisms

Nucleophilic cyclization represents a fundamental and widely used approach for the construction of the this compound core. This strategy typically involves the intramolecular attack of a nitrogen nucleophile on an electrophilic carbon to form the pyrrolidine ring. The specific nature of the nucleophile and the electrophile can vary, leading to different synthetic routes.

One such approach involves the reaction of substituted 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Depending on the nucleophile, the reaction can proceed through different pathways. For instance, while some dinucleophiles lead to recyclization and opening of the furan ring, other nitrogen-containing reagents can be guided towards the formation of the desired pyrrole ring fused to the existing furan moiety. The direction of these cyclizations is highly dependent on the reaction conditions and the structure of the starting materials.

Another example is the intramolecular 5-exo-trig cyclization of aldehyde acrylates mediated by samarium(II) iodide, which has been used to produce trans-2-oxohexahydro-2H-furo[3,2-b]pyrroles. This stereoselective cyclization is a powerful method for creating the strained 5,5-fused ring system with high diastereoselectivity.

Conjugate Addition Strategies Utilizing 2-Nitroglycals

While conjugate addition is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, specific examples of its application utilizing 2-nitroglycals for the direct synthesis of the this compound core are not extensively documented in the reviewed literature. In principle, this strategy could involve the addition of a nitrogen-based nucleophile to a 2-nitroglycal, followed by subsequent cyclization to form the fused ring system. The nitro group in such an intermediate could serve as a versatile handle for further transformations. However, detailed research findings specifically demonstrating this approach for the target compound were not identified in the current search.

Catalyst Development for Efficient this compound Synthesis

The development of efficient catalysts is paramount for the stereoselective and high-yielding synthesis of the this compound core. Catalysts play a crucial role in key bond-forming reactions, such as ring-closing metathesis and asymmetric cyclizations.

In the context of RCM for pyrrole ring formation, second-generation Grubbs catalysts are frequently employed due to their high activity and functional group tolerance. umicore.com These ruthenium-based catalysts effectively mediate the cyclization of diallylic amine precursors.

For asymmetric syntheses, chiral catalysts are indispensable. For instance, the enantioselective synthesis of related furo[2,3-b]pyrrole derivatives has been achieved using a dual catalytic system composed of a gold complex and a chiral phosphoric acid. This system facilitates a multicomponent reaction, demonstrating the power of cooperative catalysis in constructing complex heterocyclic frameworks with high stereocontrol. The chiral phosphoric acid, particularly a 9-anthracenyl-substituted BINOL-derived catalyst, has shown exceptional performance in inducing high diastereo- and enantioselectivity, which is attributed to non-covalent interactions between the catalyst and the reacting species.

Catalyst SystemReaction TypeKey Advantages
Grubbs-II CatalystRing-Closing MetathesisHigh efficiency and functional group tolerance in forming the pyrrole ring.
Gold complex / Chiral Phosphoric AcidAsymmetric Multicomponent ReactionEnables highly diastereo- and enantioselective synthesis of furo-pyrrole systems.

Total Synthesis Strategies of Complex Molecules Incorporating this compound Motifs

The this compound core is a key structural feature in several biologically significant and structurally complex molecules. Its unique bicyclic framework, which combines a tetrahydrofuran and a pyrrolidine ring, presents a considerable challenge to synthetic chemists. The total synthesis of natural products containing this motif requires intricate strategies to control stereochemistry and construct the fused ring system efficiently. A prime example that showcases the strategic approaches to this structural challenge is the total synthesis of (+)-biotin (Vitamin H).

Case Study: Total Synthesis of (+)-Biotin

(+)-Biotin is a vital coenzyme in various metabolic processes, and its deceptively simple structure, featuring a fused hexahydro-2H-furo[3,2-b]pyrrol-2-one core with a valeric acid side chain, has been a classic target in total synthesis for decades. Numerous synthetic routes have been developed, each highlighting different strategies for constructing the bicyclic core and introducing the necessary stereocenters.

A critical step in this particular synthesis is the TMSOTf-catalyzed cyanation of a tetrahydro-1H,3H-imidazo[1,5-c]thiazol-7-yl acetate derivative. This is followed by a DBU-catalyzed isomerization which rapidly converts the trans-isomer of the bicyclic hydantoinothiolactone to the desired cis-isomer. nih.gov

Another well-established approach, pioneered by Hoffmann-La Roche, also utilizes L-cysteine. youtube.com The synthesis begins with the reaction of L-cysteine methyl ester, which is then acylated. A key step involves the cleavage of a disulfide bond using zinc in acetic acid, with the resulting thiol spontaneously undergoing intramolecular addition to a triple bond to form a vinyl sulfide. This is a crucial step in the formation of the tetrahydrothiophene ring that is a precursor to the final furo-fused system in biotin's core.

The general retrosynthetic analysis for many biotin syntheses that proceed through a bicyclic lactam intermediate is outlined below:

Target Molecule Key Disconnections Strategic Precursors
(+)-BiotinValeric acid side chain, Urea moietyBicyclic lactam, Valeric acid synthon
Bicyclic LactamFused furan ringFunctionalized pyrrolidinone
Functionalized PyrrolidinonePyrrolidinone ring closureChiral amino acid (e.g., L-cysteine)

A different synthetic strategy for a biotin precursor involves a tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction. This cascade reaction, starting from an L-cysteine-derived enone and aqueous ammonia, impressively forms three new sigma bonds and two rings in a single operation. nih.govacs.org This approach highlights the power of cascade reactions in rapidly assembling complex molecular architectures. The retrosynthesis for this approach can be visualized as:

Target Key Transformation Precursor
epi-Biotin SulfoneHaller–Bauer reactionSpirocyclic intermediate
Spirocyclic intermediateTandem S,N-carbonyl migration/aza-Michael/spirocyclizationL-cysteine-derived enone
L-cysteine-derived enoneAldol reaction and eliminationα-amino aldehyde from L-cysteine

The various total syntheses of biotin underscore the ingenuity required to construct the this compound core within a complex molecular framework. These strategies often rely on the use of chiral pool starting materials, stereoselective reactions, and efficient cascade processes to achieve the desired target with high fidelity.

Structural and Conformational Analysis of Hexahydro 2h Furo 3,2 B Pyrrole and Its Derivatives

Elucidation of Absolute and Relative Stereochemistry

Stereochemical Assignments in Fused Systems

In fused bicyclic systems like Hexahydro-2H-furo[3,2-b]pyrrole, the relative orientation of the two rings is defined as either cis or trans. This is determined by the configuration of the hydrogen atoms at the bridgehead positions. The nomenclature rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole refers to a racemic mixture of the cis-fused diastereomer, where both bridgehead stereocenters have the same R/S designation in this specific enantiomer. biosynth.com The determination of this relative stereochemistry is a fundamental step in the characterization of the molecule.

Synthetic strategies are often designed to control this stereochemical outcome. For instance, catalytic hydrogenation of unsaturated furo-pyrrole precursors is a common method to produce the saturated bicyclic system, where the catalyst and reaction conditions can influence the facial selectivity of the hydrogen addition, thereby controlling the cis or trans nature of the ring fusion. The stability of the resulting isomers also plays a role, with studies on the related aromatic furo[3,2-b]pyrrole system indicating it is thermodynamically more stable than its furo[2,3-b]pyrrole isomer. mdpi.com

Conformational Preferences and Dynamics of the Bicyclic System

The non-planar nature of the five-membered rings and the constraints imposed by their fusion govern the conformational landscape of this compound.

Advanced Spectroscopic Methodologies for Structural Verification

A combination of sophisticated spectroscopic techniques is essential for the complete and unambiguous structural elucidation of complex heterocycles like this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Heterocycles

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For this compound and its derivatives, a suite of NMR experiments is employed.

¹H and ¹³C NMR: These experiments identify the number and chemical environment of all hydrogen and carbon atoms, respectively, confirming the basic molecular framework.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of protons. For fused systems, strong NOE signals between the bridgehead protons are definitive proof of a cis-ring fusion.

¹⁵N NMR: For nitrogen-containing heterocycles, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom and can be used to study protonation and hydrogen bonding. mdpi.com

Below is a table showing typical NMR data used for structural assignment.

Technique Information Obtained Example Application for this compound
¹H NMR Chemical shift (δ), multiplicity, coupling constants (J)Distinguishes protons in different chemical environments; ³JHH values help determine dihedral angles and thus ring conformation.
¹³C NMR Chemical shift (δ) of carbon atomsConfirms the number of unique carbon atoms and their hybridization state.
COSY H-H correlationsEstablishes proton connectivity within each ring.
HSQC Direct C-H correlationsAssigns protons to their corresponding carbon atoms.
HMBC Long-range C-H correlationsConfirms the connectivity across the ring fusion and to any substituents.
NOESY/ROESY Through-space H-H proximityA strong signal between H-3a and H-6a confirms a cis-fused ring system.

This is an interactive data table. Click on the headers to sort.

Application of X-ray Crystallography for Unambiguous Structure Determination

While NMR provides a detailed picture of the molecule's structure in solution, single-crystal X-ray crystallography offers the definitive and unambiguous determination of its three-dimensional structure in the solid state. mdpi.com This technique precisely measures bond lengths, bond angles, and torsional angles, providing an exact model of the molecule's conformation.

The table below summarizes key structural parameters that can be obtained from X-ray crystallography.

Parameter Definition Significance for this compound
Bond Lengths The distance between the nuclei of two bonded atoms.Provides information on bond order and strain within the bicyclic system.
Bond Angles The angle formed between three connected atoms.Reveals deviations from ideal geometries, indicating ring strain.
Torsional Angles The dihedral angle between two planes defined by four connected atoms.Precisely defines the puckering of the tetrahydrofuran (B95107) and pyrrolidine (B122466) rings.
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal lattice.Describes the packing of molecules in the solid state.

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound and its derivatives, mass spectrometry, particularly through methods like electron ionization (EI), provides critical insights into their fragmentation pathways, aiding in their structural elucidation.

The primary fragmentation pathways for the this compound bicyclic system are expected to involve:

Alpha-Cleavage: The bonds adjacent to the heteroatoms (α-cleavage) are prone to breaking. Cleavage of the C-N or C-O bonds can lead to the formation of stable radical cations. For the pyrrolidine ring, α-cleavage at the C-N bond is a characteristic fragmentation pathway.

Ring Fission: Subsequent to the initial α-cleavage, the opening of either the furan (B31954) or the pyrrolidine ring can occur, leading to a variety of fragment ions. The stability of the resulting fragments will dictate the predominant pathways.

Loss of Small Neutral Molecules: The elimination of small, stable neutral molecules such as H₂O, CO, or ethylene (B1197577) from the fragment ions can also be expected.

For N-substituted derivatives of this compound, the nature of the substituent will significantly influence the fragmentation pattern. For instance, in N-benzyl derivatives, a prominent fragment is often observed corresponding to the benzyl (B1604629) cation (m/z 91) or the tropylium (B1234903) ion, resulting from the cleavage of the benzylic C-N bond.

Predicted Fragmentation of Unsubstituted this compound

The molecular ion of this compound (C₆H₁₁NO) has a molecular weight of 113.16 g/mol . Key predicted fragmentation pathways and the corresponding major fragment ions are detailed in the table below.

Proposed Fragment Structure m/z (Mass-to-Charge Ratio) Proposed Fragmentation Pathway
[C₅H₈NO]⁺98Loss of a methyl radical (•CH₃) following ring opening.
[C₄H₈N]⁺70Cleavage of the furan ring, retaining the pyrrolidine moiety.
[C₄H₅O]⁺69Cleavage of the pyrrolidine ring, retaining the furan moiety.
[C₃H₆N]⁺56Further fragmentation of the pyrrolidine ring.
[C₂H₄O]⁺•44Retro-Diels-Alder type fragmentation of the furan ring.

Detailed Research Findings from Related Structures

Studies on structurally related bicyclic systems provide valuable precedents for predicting the fragmentation of this compound. For example, the mass spectra of various pyrrolidine-containing heterocycles show a dominant fragmentation pattern involving the cleavage of the bond alpha to the nitrogen atom. In the case of N-hydroxymethyl-2-pyrrolidone, a related structure, significant fragments arise from the loss of the hydroxymethyl group and subsequent ring fragmentation.

Analysis of various furo-pyrrolidine and related bicyclic structures in the literature indicates that the initial ionization site and the relative stability of the resulting radical cations and neutral fragments are the determining factors in the fragmentation cascade. The presence of substituents can stabilize certain fragments, making those pathways more favorable. For instance, an N-acyl group can lead to the formation of a stable acylium ion.

Computational and Theoretical Investigations of Hexahydro 2h Furo 3,2 B Pyrrole

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for understanding the three-dimensional structure and dynamic behavior of molecules. For hexahydro-2H-furo[3,2-b]pyrrole, these techniques provide essential insights into its conformational landscape.

MD simulations can be particularly useful for estimating the stability of different conformations of ligands when bound to receptors, such as proteins. mdpi.com By simulating the movement of atoms over time, researchers can validate docking poses and understand how the ligand's conformation adapts within a binding site. mdpi.com

The this compound system consists of two saturated five-membered rings fused together. Each ring can adopt various non-planar conformations, typically described as "envelope" or "twist" forms. The fusion of the two rings restricts the available conformations, leading to a set of energetically preferred three-dimensional structures.

Molecular mechanics force fields are used to calculate the potential energy of different conformations, allowing for the identification of low-energy, stable states. These calculations account for factors like bond stretching, angle bending, torsional strain, and non-bonded interactions. For complex fused systems, MD simulations can explore the conformational space more broadly, revealing the relative stabilities and the energy barriers for interconversion between different conformers. While specific studies on this compound are not abundant, the principles are well-established in the study of similar pyrrole-fused heterocycles. mdpi.comresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations provide a more detailed and accurate description of molecular properties by solving the Schrödinger equation. Methods like Density Functional Theory (DFT) are widely used to study the electronic structure of heterocyclic systems.

Studies on the parent aromatic furo[3,2-b]pyrrole system, which shares the same core topology, have utilized quantum chemical methods. For instance, semi-empirical methods like AM1 have been used to calculate net atomic charges and heats of formation, providing a comparison of thermodynamic stability between isomers. mdpi.comresearchgate.net Such calculations have shown that the furo[3,2-b]pyrrole system is thermodynamically more stable than its furo[2,3-b]pyrrole isomer. mdpi.com More advanced ab initio calculations, such as Time-Dependent DFT (TD-DFT) and second-order Coupled Cluster (CC2) methods, have been used to rationalize the optical properties of furo[3,2-b]pyrrole derivatives. researchgate.net

DFT and other quantum methods are instrumental in predicting the reactivity of this compound. By calculating the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites for nucleophilic attack. DFT calculations on related thieno[3,2-b]pyrrole systems have been used to rationalize regioselectivity in electrophilic substitution reactions. researchgate.netnih.gov

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas, which correspond to sites for electrophilic and nucleophilic attack, respectively.

Calculated NMR Shifts: Computational methods can predict 1H and 13C NMR chemical shifts. These predictions can be correlated with experimental data to confirm structures and have been shown to qualitatively predict the regiochemical outcome of electrophilic reactions on various heteroaromatic systems. acs.orgacs.org

Computational Method Predicted Property Relevance to this compound
Density Functional Theory (DFT)Frontier Molecular Orbital (HOMO/LUMO) energies and distributionPredicts sites for electrophilic and nucleophilic attack. acs.orgacs.org
DFT / Hartree-FockElectrostatic Potential (ESP)Visualizes charge distribution to identify reactive centers.
Semi-empirical (e.g., AM1)Net atomic charges, Heats of formation (ΔHf)Correlates with NMR data and assesses thermodynamic stability. mdpi.com
Time-Dependent DFT (TD-DFT)Electronic transition energies, Optical propertiesUsed to understand and rationalize UV-Vis absorption spectra. researchgate.net

In Silico Approaches to Understand Reaction Mechanisms

Computational chemistry provides a powerful lens for examining the step-by-step pathways of chemical reactions, known as reaction mechanisms. For a molecule like this compound, in silico studies are crucial for understanding its formation and subsequent transformations.

Synthetic routes to the parent furo[3,2-b]pyrrole core often involve the Hemetsberger–Knittel reaction. researchgate.netmdpi.com This process involves the thermal decomposition of a 2-azido-3-heteroaromatic-acrylate, which is proposed to proceed through a highly reactive nitrene intermediate. mdpi.comwikipedia.org Computational modeling of such reactions helps to validate proposed intermediates and understand the energetic landscape of the entire transformation.

The formation of the bicyclic this compound structure involves at least one intramolecular cyclization step. Identifying the transition state—the highest energy point along the reaction coordinate—is key to understanding the reaction's kinetics and feasibility.

Quantum chemical methods are used to locate and characterize the geometry and energy of these transition states. For example, in the cyclization to form the pyrrole (B145914) ring, a computational study would model the approach of the reacting atoms, calculate the energy profile as the new bond forms, and identify the exact structure of the transition state. The calculated energy of this transition state (the activation energy) determines the theoretical rate of the reaction. While a specific analysis for the saturation of the furo[3,2-b]pyrrole core is not detailed in the literature, the methodology is standard for investigating cyclization reactions, such as the Nazarov reaction in related heterocyclic systems. researchgate.net

Step in Analysis Computational Task Insight Gained
1. Define Reactants & ProductsModel the 3D structures of the acyclic precursor and the cyclized product.Establishes the starting and ending points of the reaction coordinate.
2. Propose Reaction PathwayHypothesize the sequence of bond-making and bond-breaking events.Creates a theoretical model of the chemical transformation.
3. Locate Transition State(s)Use algorithms to find the saddle point(s) on the potential energy surface.Identifies the highest energy barrier that must be overcome for the reaction to proceed. pnas.org
4. Calculate Activation EnergyDetermine the energy difference between the reactants and the transition state.Predicts the kinetic feasibility and rate of the cyclization reaction. researchgate.net
5. Analyze Intermediate StabilityLocate and calculate the energy of any reaction intermediates.Determines if intermediates are stable enough to be observed or isolated.

Predictive Analysis of Stereoselectivity in Synthetic Routes

The this compound structure contains multiple stereocenters, meaning that many different stereoisomers are possible. Controlling the stereochemical outcome of a synthesis is a significant challenge. Computational chemistry offers a predictive tool to understand and guide stereoselectivity. pnas.org

The origin of stereoselection can be determined by comparing the activation energies of the transition states leading to the different possible stereoisomers (diastereomers or enantiomers). The reaction pathway with the lowest-energy transition state will be the most favorable, leading to the major product. researchgate.netpnas.org

For example, if a cyclization reaction can produce either a cis-fused or a trans-fused ring system, a computational chemist would model the transition states for both pathways. By comparing the calculated energies (e.g., using DFT), a prediction can be made about which isomer will be formed preferentially. This approach has been successfully applied to various asymmetric reactions involving heterocyclic compounds. researchgate.netpnas.org The combination of mechanism-based computational statistics with machine learning models is also emerging as a powerful strategy for predicting selectivity in organic reactions involving heterocycles. nih.gov

Hexahydro 2h Furo 3,2 B Pyrrole As a Privileged Scaffold in Medicinal Chemistry Research

Scaffold Design and Analog Development for Target Modulation

The inherent structural rigidity of the hexahydro-2H-furo[3,2-b]pyrrole system is a cornerstone of its utility in drug design. This constrained geometry reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Researchers leverage this scaffold to develop analogs aimed at modulating the activity of various enzymes and receptors.

The rational design of ligands based on the this compound scaffold focuses on its role as a conformationally restricted building block. Its fused furo-pyrrolidine structure serves as a reliable anchor to which various substituents can be attached. The design process often involves computational modeling to predict how analogs will fit into the active site of a target protein. By creating libraries of derivatives with diverse chemical functionalities, chemists can systematically probe the molecular recognition requirements of a given target. For instance, two distinct series of novel chiral hexahydro-2H-furo[3,2-b]pyrroles have been developed, one functionalized with a 4-(7,8-dimethoxyquinazolin-4-yl) group and the other with a 4-(6,7-dimethoxyquinazolin-4-yl) moiety, demonstrating a rational approach to target modulation. scitechnol.com

Systematic exploration of substitution patterns on the this compound core is critical for optimizing biological activity. Different positions on the bicyclic ring system can be functionalized to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compounds. Research has shown that attaching various aryl groups to the pyrrolidine (B122466) nitrogen significantly influences potency. scitechnol.com Examples of explored substitutions include:

1-(3-methylphenyl) group: This addition was found to enhance the potency of the compounds. scitechnol.com

1-(4-Fluorophenyl) derivatives: These were further modified with moieties like 4-thiophenyl, 4-furanyl, or a pyridin-4-yl ring, leading to highly potent compounds. scitechnol.com

Quinazoline (B50416) moieties: As mentioned previously, the attachment of dimethoxyquinazoline groups at the pyrrolidine nitrogen has been a key strategy in developing new series of these compounds. scitechnol.com

These explorations allow for the development of a comprehensive understanding of how different substituents interact with the target protein, guiding the design of more effective molecules.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for transforming a hit compound into a viable drug candidate. spirochem.com For the this compound scaffold, SAR studies focus on how specific structural modifications impact biological efficacy.

Structural modifications to the this compound scaffold provide valuable mechanistic insights. By correlating changes in chemical structure with changes in biological activity, researchers can deduce which parts of the molecule are crucial for target interaction. For example, the introduction of a 1-(3-methylphenyl) group led to a significant improvement in potency, with IC₅₀ values approaching 20 nM in certain cell lines. scitechnol.com Further refinement, such as creating 1-(4-Fluorophenyl) derivatives bearing a pyridin-4-yl ring, pushed the potency even further, achieving an IC₅₀ of 9.0 nM. scitechnol.com This suggests that a specific combination of aromatic and heterocyclic substituents on the pyrrolidine nitrogen is key for high-affinity binding.

The table below summarizes the impact of various substitutions on the activity of this compound derivatives against cancer cell lines. scitechnol.com

Derivative GroupSubstitutionPotency (IC₅₀)
ARDAPs 3-61-(3-methylphenyl)~20 nM
Compounds 12-141-(4-Fluorophenyl) with 4-thiophenyl or 4-furanyl15-17 nM
Compound 251-(4-Fluorophenyl) with pyridin-4-yl9.0 nM

This table presents data for illustrative purposes based on findings from cited research. scitechnol.com

The three-dimensional arrangement of atoms (stereochemistry) is critical for biological activity. The this compound scaffold is chiral, meaning it exists as non-superimposable mirror images (enantiomers). The synthesis of specific chiral versions of this scaffold has been a focus of research. scitechnol.com The defined stereochemistry, such as in (3aR,6aR) isomers, locks the fused rings into a particular conformation. This pre-organized structure can fit more precisely into a chiral binding pocket of a biological target, much like a key fits into a specific lock. This precise fit enhances binding affinity and can lead to greater selectivity for the intended target over other proteins, which is a highly desirable characteristic in drug development.

Biological Target Engagement and Mechanistic Studies (In Vitro)

In vitro studies are essential for confirming that a compound engages its intended biological target and for elucidating its mechanism of action. Derivatives of the this compound scaffold have been evaluated against several biological targets.

One notable area of investigation has been their effect on phosphodiesterase (PDE) enzymes. Specifically, hexahydro-2H-furo[3,2-b]pyrroles were found to be effective inhibitors of PDE1 isoenzymes. scitechnol.com One particular compound, designated 18A, was identified as the most potent, with varying inhibitory concentrations against different PDE1 subtypes. scitechnol.com This compound also demonstrated potent inhibitory activity in A375 melanoma cells at micromolar concentrations. scitechnol.com

The in vitro inhibitory activity of compound 18A against PDE1 isoenzymes is detailed in the table below. scitechnol.com

Target EnzymeIC₅₀ Value
PDE1A4.7 µM
PDE1B2.8 µM
PDE1C0.6 µM

This table shows the half-maximal inhibitory concentration (IC₅₀) of compound 18A against different phosphodiesterase 1 subtypes. scitechnol.com

These in vitro findings confirm that the this compound scaffold can be effectively functionalized to create potent and selective enzyme inhibitors, validating its use in medicinal chemistry research.

Phosphodiesterase (PDE1) Enzyme Inhibition Mechanisms

Derivatives of the this compound scaffold have been identified as inhibitors of phosphodiesterase 1 (PDE1), an enzyme implicated in neurodegenerative and psychiatric disorders. acs.org The mechanism of action involves the direct inhibition of PDE1 isoforms. acs.orgnih.gov Research has focused on synthesizing chiral derivatives to understand the structure-activity relationship and improve potency. Two series of these compounds, substituted with either a 4-(7,8-dimethoxyquinazolin-4-yl) or a 4-(6,7-dimethoxyquinazolin-4-yl) group, have been synthesized and evaluated for their inhibitory effects on both PDE1 and PDE4. acs.orgnih.gov The findings indicate that most of the assayed hexahydro-2H-furo[3,2-b]pyrroles are more potent against the PDE1 isoenzyme compared to the PDE4 isoenzyme. acs.org

The binding affinity and functional effects of this compound derivatives as PDE1 inhibitors are significantly influenced by their stereochemistry. acs.org An unsubstituted core with a (3aS,6aS) configuration demonstrated a substantially higher ability to inhibit PDE1 isoforms compared to its (3aR,6aR) counterpart. acs.org The (3aS,6aS) compound exhibited IC₅₀ values ranging from 120 to 160 nM, while the (3aR,6aR) compound had values in the 2800 to 3700 nM range, depending on the specific PDE1 subtype. acs.org

Further studies on more complex, substituted derivatives confirmed the potential of this scaffold, with several compounds showing activity in the high nanomolar to low micromolar range. nih.gov For instance, when evaluating two series of substituted compounds (Series A and B), one compound, designated 18A, emerged as the most active, showing particular potency against the PDE1C isoform over the PDE1A and PDE1B isoforms. acs.org

Inhibitory Activity (IC₅₀) of this compound Stereoisomers against PDE1 Isoforms
Compound ConfigurationTargetIC₅₀ (nM)
(3aS,6aS)PDE1 Isoforms120 - 160
(3aR,6aR)2800 - 3700

G-Protein Coupled Receptor 40 (GPR40) Agonism and Related Metabolic Pathways

Based on available scientific literature, there are no established research findings directly linking the this compound scaffold to agonistic activity at the G-protein coupled receptor 40 (GPR40). While GPR40 agonists are a subject of interest for treating type 2 diabetes and other metabolic diseases, studies have focused on other chemical structures.

Chemokine Receptor (CXCR4) Antagonism and Cellular Signaling

There is no direct evidence in the reviewed literature to suggest that the this compound scaffold has been investigated for chemokine receptor (CXCR4) antagonism. Research into small-molecule CXCR4 antagonists has explored a variety of structures, including other bicyclic ring systems as potential isosteric replacements for existing pharmacophores, but this compound is not explicitly mentioned among them. nih.gov

Glycosidase Inhibition and Sugar-Azasugar Hybrid Mimicry

While direct studies on this compound as a glycosidase inhibitor were not found, research into closely related structures highlights the potential of this class of compounds. A series of dihydrofuro[3,2-b]piperidine derivatives, which feature a six-membered piperidine (B6355638) ring instead of a five-membered pyrrole (B145914) ring fused to the furan (B31954), were designed and synthesized as mimics of sugars. nih.gov These compounds were evaluated as α-glucosidase inhibitors, a target for diabetes treatment. nih.gov

The rationale behind their design is based on the concept of polyhydroxylated piperidines (iminosugars) acting as glycomimetics, where the endocyclic oxygen of a sugar is replaced by a nitrogen atom. nih.gov This mimicry allows them to bind to the active sites of glycoside hydrolases. The study revealed that several of these dihydrofuro[3,2-b]piperidine derivatives displayed potent α-glucosidase inhibition, with some compounds showing significantly stronger inhibitory activity than the clinical control, acarbose. nih.gov For example, compound 32 from the study, an L-arabino-configured derivative, had an IC₅₀ value of 0.07 µM. nih.gov

Inhibitory Activity (IC₅₀) of select Dihydrofuro[3,2-b]piperidine Derivatives against α-Glucosidase
CompoundIC₅₀ (µM)
Compound 280.5
Compound 320.07
Acarbose (Control)> Positive Control Potency

Anti-proliferative Effects on Specific Cell Lines (e.g., Melanoma)

The same series of chiral this compound derivatives developed as PDE1 inhibitors were also tested for their anti-proliferative activity. acs.orgnih.gov These compounds were evaluated in vitro against A375 melanoma cells and 3T3 fibroblast cells. acs.org The research confirmed that some of these derivatives possess anti-proliferative activity against the A375 melanoma cell line, demonstrating another potential therapeutic application for this scaffold. nih.gov

Studies on Anti-Tuberculosis Activity

No research studies detailing the evaluation of this compound or its derivatives for anti-tuberculosis activity were identified in the reviewed literature.

Investigation of Enzyme Binding Kinetics and Mechanism of Action

The unique fused ring system of this compound and its derivatives provides a rigid framework that can enhance binding affinity to biological targets. This structural feature allows these compounds to fit into the active sites of enzymes and receptors, thereby modulating their activity.

Derivatives of the closely related furo[3,2-b]pyridine (B1253681) scaffold have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov Optimization of these compounds led to the development of cell-active inhibitors. nih.gov Similarly, the thieno[3,2-b]pyrrole core, an isostere of the furo[3,2-b]pyrrole system, has been incorporated into activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a potential target in cancer therapy. nih.gov The mechanism of action for these activators involves binding to an allosteric site on the enzyme, which is necessary for its activity in several isozymes. nih.gov

Docking studies with fused pyrrole derivatives, such as pyrrolopyridines, have revealed novel binding poses within the COX-2 binding site, which is a key target for anti-inflammatory drugs. nih.gov Furthermore, in the context of Alzheimer's disease research, molecular dynamics simulations of hexahydropyrroloindole derivatives, which share structural similarities, have suggested a fibril disaggregating activity by interacting with hydrophobic moieties of amyloid-beta (Aβ) fibrils. nih.gov

Applications in Pre-clinical Research Paradigms

The versatile scaffold of this compound and its related structures has been explored in a multitude of preclinical research areas, demonstrating its broad therapeutic potential.

The pyrrole ring is a core structure in many compounds with potential applications as anti-Alzheimer's and anti-Parkinson's drugs. nih.gov Fused pyrrole systems are of particular interest in the development of treatments for neurodegenerative diseases. nih.gov

Hexahydropyrrolo[2,3-b]indole derivatives have been identified as potential therapeutics for Alzheimer's disease. nih.gov These compounds have been shown to inhibit the aggregation of Aβ42 and disaggregate existing fibrils. nih.gov In cell-based assays, certain compounds were able to mitigate Aβ42 fibril-induced death in rat pheochromocytoma (PC12) cells. nih.gov Furthermore, one of these compounds was found to reduce the formation of Aβ aggregates and the associated paralysis in a Caenorhabditis elegans model of Aβ toxicity. nih.gov

Novel pyrrole derivatives have also been synthesized and evaluated as multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). researchgate.net The inhibition of MAO-B is a key strategy as its expression is increased in the brains of Alzheimer's patients and it contributes to the production of reactive oxygen species. mdpi.com Some of these novel pyrrole-based hydrazide-hydrazones exhibited selective, nanomolar inhibition of MAO-B. researchgate.net

Compound TypeTarget/ModelKey Findings
Hexahydropyrrolo[2,3-b]indolesAβ42 aggregation, PC12 cells, C. elegansInhibited Aβ42 aggregation, mitigated fibril-induced cell death, reduced Aβ aggregates and paralysis in vivo. nih.gov
Pyrrole-based hydrazide-hydrazonesMAO-B, AChESelective nanomolar inhibition of MAO-B, moderate AChE inhibition. researchgate.net

Derivatives of fused pyrrole systems have shown potential in modifying lipid profiles. Research on novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives has demonstrated their efficacy as hypolipidemic agents in hyperlipidemic rats. nih.gov

Specifically, certain synthesized compounds significantly lowered serum total cholesterol (TC) and were more active than the standard drug, gemfibrozil. nih.gov These compounds also demonstrated a favorable reduction in the LDL/HDL ratio, which is a crucial factor in preventing atherosclerosis and related cardiovascular issues. nih.gov The mechanism of action for some hypolipidemic agents involves the reduction of apoC-III production and enhancement of lipoprotein lipase (B570770) action. semanticscholar.org

CompoundAnimal ModelKey Lipid Profile Changes
Pyrrolo[2,3-b]pyrrole derivatives (Compounds 5 & 6)Hyperlipidemic ratsSignificant reduction in serum Total Cholesterol (TC), favorable decrease in LDL/HDL ratio. nih.gov

The pyrrole ring is a component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Consequently, fused pyrrole structures are promising scaffolds for developing new anti-inflammatory agents. pensoft.net

A series of pyrrolopyridines, synthesized from aminocyanopyrroles, have been screened for their in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity. nih.gov Some of these fused pyrroles showed promising activity, and docking studies confirmed a novel binding pose in the COX-2 binding site. nih.gov Pyrrole derivatives have also been investigated for their ability to inhibit pro-inflammatory cytokines like TNF-α. nih.gov

The furo[3,2-b]pyrrole scaffold has been recognized for its potential in developing new antibacterial agents. researchgate.net The synthesis of furo[2',3':4,5]pyrrolo[1,2-d] nih.govCurrent time information in Oskarshamn, SE.triazine derivatives has yielded compounds with notable antibacterial activity. researchgate.net

In a study evaluating these compounds, some derivatives exhibited higher antibacterial activity than the standard 6-APA against all tested bacterial strains, with MIC values in the range of 0.016 to 0.024 µg/mL against Micrococcus luteus. researchgate.net The study suggested that compounds with lower molecular weight generally expressed higher antibacterial activity. researchgate.net The pyrrole heterocycle is a key structural element in many antibacterial drugs, and numerous compounds based on this scaffold are being developed to combat antibacterial resistance. nih.gov

Compound ClassBacterial StrainNoteworthy Activity
Furo[2',3':4,5]pyrrolo[1,2-d] nih.govCurrent time information in Oskarshamn, SE.triazin-8(7H)-ones (Compounds 5a, 5c)Micrococcus luteusHigher antibacterial activity than standard 6-APA, MIC of 0.016 µg/mL for 5a. researchgate.net
N(7)-substituted furo[2',3':4,5]pyrrolo[1,2-d] nih.govCurrent time information in Oskarshamn, SE.triazine (Compound 6b)Micrococcus luteusHigher antibacterial activity than standard 6-APA. researchgate.net

Derivatization and Functionalization Strategies of Hexahydro 2h Furo 3,2 B Pyrrole

Regioselective Functionalization of the Core Scaffold

The ability to selectively introduce functional groups at specific positions of the hexahydro-2H-furo[3,2-b]pyrrole scaffold is crucial for the systematic exploration of its structure-activity relationships. Research has demonstrated the feasibility of achieving regioselectivity in the functionalization of this heterocyclic system.

One notable example of regioselective functionalization involves the chlorination of a precursor to the this compound core. In a debenzylative cycloetherification approach to construct the fused furo-pyrrole framework, treatment of an N-benzyl-protected amino alcohol precursor with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) in the presence of trifluoroacetic acid (TFA) resulted in the selective chlorination at the C6 position, yielding a 6-chlorothis compound intermediate with an 80% efficiency. This reaction highlights the ability to direct functionalization to a specific carbon atom on the furan (B31954) portion of the bicyclic system.

While direct and extensive studies on the regioselective functionalization of the fully saturated this compound are still emerging, related aromatic furo[3,2-b]pyrrole systems offer insights into potential reactivities. For instance, electrophilic substitution reactions on the aromatic furo[3,2-b]pyrrole core are influenced by the electron-donating nature of the fused rings, which could guide the development of regioselective strategies for the saturated analogue.

The table below summarizes the conditions for the regioselective chlorination mentioned.

PrecursorReagent/CatalystSolventAdditiveProductYield (%)Reference
N-benzyl-protected amino alcohol precursorN-chlorosuccinimide (NCS)DMFTFA6-chlorothis compound intermediate80

Synthesis of N-Substituted Hexahydro-2H-furo[3,2-b]pyrroles

Modification of the nitrogen atom of the pyrrolidine (B122466) ring is a common and effective strategy for modulating the physicochemical and pharmacological properties of nitrogen-containing heterocycles. A variety of N-substituted this compound derivatives have been synthesized, including N-alkyl, N-acyl, and N-aryl compounds.

N-Alkylation and N-Acylation: The secondary amine of the this compound core is readily amenable to standard alkylation and acylation conditions. For instance, in studies on 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles, the nitrogen atom was successfully substituted using reagents such as methyl iodide, benzyl (B1604629) chloride, and acetic anhydride (B1165640) to yield the corresponding N-methyl, N-benzyl, and N-acetyl derivatives.

N-Arylation: The synthesis of N-aryl derivatives has also been successfully achieved. In the development of novel phosphodiesterase (PDE) inhibitors, two series of chiral hexahydro-2H-furo[3,2-b]pyrroles were synthesized where the nitrogen atom was substituted with a dimethoxyquinazoline moiety. scitechnol.com Specifically, compounds bearing a 4-(7,8-dimethoxyquinazolin-4-yl) or a 4-(6,7-dimethoxyquinazolin-4-yl) substituent on the pyrrolidine nitrogen were prepared. scitechnol.com These examples demonstrate the feasibility of introducing complex aromatic systems at the N-position, which is a key strategy in drug design for exploring interactions with target proteins.

The following table provides examples of N-substituted hexahydro-2H-furo[3,2-b]pyrroles.

N-SubstituentReagent/Starting MaterialProduct TypeApplication ContextReference
MethylMethyl iodideN-AlkylGeneral derivatization
BenzylBenzyl chlorideN-AlkylGeneral derivatization
AcetylAcetic anhydrideN-AcylGeneral derivatization
4-(7,8-dimethoxyquinazolin-4-yl)4-chloro-7,8-dimethoxyquinazolineN-ArylPDE Inhibitors scitechnol.com
4-(6,7-dimethoxyquinazolin-4-yl)4-chloro-6,7-dimethoxyquinazolineN-ArylPDE Inhibitors scitechnol.com

Development of Diversification Libraries Based on the this compound Motif

Diversity-oriented synthesis (DOS) is a powerful approach in drug discovery for the generation of compound libraries with high structural and stereochemical complexity. The rigid, three-dimensional nature of the this compound scaffold makes it an excellent starting point for the construction of such libraries.

While specific examples of large combinatorial libraries based solely on the this compound motif are not extensively documented in readily available literature, the principle has been demonstrated with analogous heterocyclic systems. For example, the sulfur analog, hexahydro-2H-thieno[2,3-c]pyrrole, has been proposed as a low molecular weight polar scaffold for the construction of compound libraries aimed at new drug discovery. researchgate.net Practical syntheses of derivatives of this thieno-pyrrole scaffold were developed, showcasing its potential for generating libraries of 3D-shaped molecules. researchgate.net

The strategies employed for the diversification of related scaffolds, such as furo[2,3-b]pyrazines, can be conceptually applied to the this compound core. These strategies often involve the use of multicomponent reactions and sequential palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at various positions of the heterocyclic core.

The potential points of diversification on the this compound scaffold include:

N-substitution: As discussed in the previous section, the pyrrolidine nitrogen is a key handle for introducing diversity.

C-substitution on the pyrrolidine ring: Functionalization of the carbon atoms of the pyrrolidine ring can introduce additional substituents and stereocenters.

C-substitution on the furan ring: As demonstrated by the regioselective chlorination, the furan ring can also be a site for introducing chemical diversity.

By combining different synthetic transformations at these positions, a vast chemical space can be explored, leading to the generation of diverse libraries of this compound derivatives for biological screening.

Construction of Hybrid Molecules Incorporating this compound as a Stereochemical Anchor

The defined stereochemistry of the this compound core makes it an ideal stereochemical anchor for the construction of hybrid molecules. In this context, the rigid bicyclic system serves to orient appended functional groups in a precise three-dimensional arrangement, which is often critical for specific interactions with biological targets.

A compelling example of this application is the development of novel chiral hexahydro-2H-furo[3,2-b]pyrroles as potent inhibitors of phosphodiesterase (PDE) isoenzymes. scitechnol.com In these hybrid molecules, the chiral this compound scaffold is linked to a quinazoline (B50416) moiety. The resulting compounds exhibited high potency and selectivity against different PDE isoforms. For instance, one of the synthesized compounds displayed an IC₅₀ of 0.6 µM against PDE1C and also showed potent inhibitory activity in A375 melanoma cells at a concentration of 1 µM. scitechnol.com The specific stereochemistry of the this compound core is likely a key determinant of the observed biological activity, highlighting its role as a stereochemical anchor that dictates the spatial orientation of the pharmacophoric groups.

The use of chiral scaffolds derived from natural products or synthesized with high stereocontrol is a well-established strategy in medicinal chemistry to create molecules with improved potency and selectivity. The this compound system, with its fused ring structure and multiple chiral centers, fits perfectly within this paradigm.

The table below presents data for a potent this compound-based PDE inhibitor.

Compound IDScaffoldAppended MoietyTargetIC₅₀ (µM)Cellular ActivityReference
18AChiral this compound4-(dimethoxyquinazolin-4-yl)PDE1C0.6Potent inhibition in A375 melanoma cells at 1 µM scitechnol.com

Future Perspectives and Emerging Research Directions

Challenges in Scalable and Sustainable Synthesis of Enantiopure Hexahydro-2H-furo[3,2-b]pyrrole

The generation of enantiomerically pure this compound on a large scale presents considerable synthetic challenges. The control of stereochemistry at the multiple chiral centers within the fused ring system is a primary hurdle. Traditional synthetic routes often yield racemic or diastereomeric mixtures, necessitating difficult and costly chiral separations.

Modern synthetic strategies are moving towards asymmetric synthesis to overcome these limitations. For the related furo[2,3-b]pyrrole derivatives, multicomponent reactions employing a dual catalytic system of a gold complex and a chiral phosphoric acid have been shown to produce high enantioselectivity. rsc.orgnih.gov The success of such methods relies heavily on the non-covalent interactions between the catalyst and the reacting molecules to control the stereochemical outcome. rsc.orgnih.gov However, the translation of these intricate catalytic systems to a scalable and cost-effective industrial process remains a significant challenge.

Furthermore, there is a growing demand for sustainable and green synthetic methods in the chemical industry. chemijournal.comresearchgate.net Many existing syntheses for related heterocyclic compounds rely on harsh reagents, toxic solvents, and energy-intensive steps like thermolysis, as seen in the Hemetsberger–Knittel protocol for furo[3,2-b]pyrroles. researchgate.net Future research must focus on developing greener alternatives, such as using environmentally benign solvents, reusable catalysts, and microwave-assisted reactions to reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.netrsc.org The adoption of such green chemistry principles is crucial for the sustainable production of this compound derivatives. chemijournal.comresearchgate.net

Synthetic ChallengeKey ConsiderationsPotential Solutions
Enantioselectivity Control of multiple stereocenters.Asymmetric catalysis (e.g., with chiral phosphoric acids), use of chiral starting materials. rsc.orgnih.gov
Scalability Transitioning complex lab-scale syntheses to large-scale production.Development of robust and efficient catalytic systems, process optimization.
Sustainability Reduction of hazardous waste and energy consumption.Green chemistry approaches: use of non-toxic solvents, reusable catalysts, microwave-assisted synthesis. chemijournal.comresearchgate.netrasayanjournal.co.inrsc.org

Integration with Advanced High-Throughput Screening Methodologies (Pre-clinical)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against biological targets. nih.govresearchgate.netspringernature.com The integration of this compound-based libraries with advanced HTS methodologies is a promising avenue for identifying novel bioactive agents. nih.gov

The development of diverse chemical libraries is a prerequisite for successful HTS campaigns. rsc.org The rigid, three-dimensional structure of the this compound scaffold makes it an attractive core for creating libraries of structurally diverse compounds. nih.gov These libraries can then be screened against a wide array of biological targets, including enzymes and receptors, to identify "hit" compounds with desired activities. nih.gov

Focused screening libraries, which are designed to target specific protein families like kinases or G-protein-coupled receptors, have been shown to have higher hit rates. thermofisher.com By decorating the this compound scaffold with various functional groups, focused libraries can be created to probe specific biological pathways. The Maybridge screening collection, for example, contains over 51,000 heterocyclic compounds designed for HTS. thermofisher.com The inclusion of novel this compound derivatives in such collections could significantly enhance the probability of discovering new drug leads.

HTS ApplicationDescriptionRelevance to this compound
Diversity-Oriented Synthesis Creation of a wide range of structurally diverse molecules from a common scaffold.The this compound core can be functionalized to generate a large library of compounds for screening. nih.gov
Focused Libraries Libraries of compounds designed to interact with specific classes of biological targets.Derivatives can be tailored to target specific enzyme families (e.g., kinases), increasing the efficiency of screening. thermofisher.com
Phenotypic Screening Screening compounds for their effects on whole cells or organisms.Can uncover novel biological activities and mechanisms of action for this compound derivatives.

Novel Applications in Chemical Tool Development and Probe Synthesis

The unique structural features of the this compound scaffold make it a valuable building block for the development of chemical tools and probes to investigate biological processes. The generation of libraries of skeletally different molecules can lead to the discovery of probes for studying cellular pathways. researchgate.net

One emerging application is in the development of fluorescent probes. For instance, the related pyrrolo[3,2-b]pyrrole (B15495793) core has been incorporated into dyad molecules that act as molecular rotors for sensing viscosity through Förster resonance energy transfer (FRET). nih.gov By attaching fluorophores to the this compound scaffold, it may be possible to create novel probes for imaging and sensing applications in living cells.

Furthermore, the rigid framework of this scaffold can be used to present pharmacophores in a defined three-dimensional orientation, which is crucial for specific interactions with biological targets. This property is highly desirable for the design of selective inhibitors or activators of enzymes and receptors.

Exploration of New Mechanistic Pathways for Biological Activity

While the full biological potential of this compound is yet to be unlocked, research on related furo-pyrrole structures provides exciting clues for future investigation. The fused ring system is capable of fitting into the active sites of enzymes and receptors, thereby modulating their activity.

Derivatives of the closely related furo[3,2-b]pyrrole have demonstrated antibacterial and antialgal activities. researchgate.netarkat-usa.org Specifically, certain furo[3,2-b]pyrrole-5-carboxylates and their hydrazides have shown inhibitory effects. researchgate.netarkat-usa.org The furo[3,2-b]pyridine (B1253681) scaffold, another related structure, has been identified as a source of highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are important in cancer biology. nih.gov Additionally, furo[2,3-d]pyrimidine (B11772683) derivatives have been developed as dual inhibitors of the PI3K/AKT pathway, a critical signaling cascade in cell survival and proliferation. nih.gov

These findings suggest that derivatives of this compound could exhibit a wide range of biological activities. Future research should focus on systematically screening these compounds against various targets to uncover novel mechanisms of action and potential therapeutic applications.

Related ScaffoldObserved Biological ActivityPotential Implication for this compound
Furo[3,2-b]pyrrole Antibacterial, Antialgal. researchgate.netarkat-usa.orgPotential as novel anti-infective agents.
Furo[3,2-b]pyridine Inhibition of cdc-like kinases (CLKs), Modulation of Hedgehog pathway. nih.govPotential as anticancer agents.
Furo[2,3-d]pyrimidine Dual inhibition of PI3K/AKT pathway. nih.govPotential as anticancer agents.

Computational Design of Next-Generation this compound Scaffolds

Computational chemistry and molecular modeling are indispensable tools for the rational design of new drug candidates. These methods can be powerfully applied to the this compound scaffold to guide the synthesis of next-generation derivatives with improved properties.

In silico techniques such as molecular docking can be used to predict how derivatives of this scaffold will bind to specific protein targets. nih.gov This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources. Computational studies have also been instrumental in understanding the stereochemical outcomes of synthetic reactions, which is critical for producing enantiopure compounds. rsc.orgnih.gov

Scaffold hopping is another powerful computational approach where the core of a known active drug is replaced with a novel scaffold, like this compound, while aiming to retain or improve biological activity. nih.gov This can lead to the discovery of new intellectual property and compounds with better pharmacological profiles. The conformational properties of related bicyclic scaffolds have been explored using X-ray diffraction and computational methods to understand their three-dimensional shapes, which is key to their biological function. nih.gov By combining computational design with synthetic chemistry, researchers can systematically explore the chemical space around the this compound core to develop novel and potent therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Hexahydro-2H-furo[3,2-b]pyrrole derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves cyclization of furan-pyrrole precursors using acid catalysis (e.g., H2_2SO4_4) or transition metal-catalyzed reactions. For example, Prins-type cyclization with 1,3,5-trioxane as a formaldehyde equivalent achieves stereoselective formation of the cis-fused bicyclic structure, yielding up to 60% under optimized conditions (toluene solvent, 80°C) . Purification typically employs silica gel chromatography, with yields influenced by solvent choice and reaction time .

Q. How is structural characterization of this compound derivatives performed?

  • Methodology : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. 1^1H and 13^{13}C NMR confirm ring fusion patterns and substituent positions, while High-Resolution MS (HRMS) validates molecular formulas. For example, lysoPE-CEP (a related compound) was characterized using 31^{31}P NMR to track phosphorylation .

Q. What are the typical chemical reactions observed in this compound derivatives?

  • Methodology : Electrophilic substitution (e.g., acetylation with acetic anhydride) and nucleophilic ring-opening reactions are common. For instance, 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylic acid undergoes acetylation at the 4-position under anhydrous conditions . Reduction with LiAlH4_4 or oxidation with KMnO4_4 can modify functional groups .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Methodology : Comparative studies of enantiomers (e.g., rac-(3aR,6aR) vs. rac-(3aS,6aS)) reveal stereochemical impacts on receptor binding. For example, (3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole derivatives show higher affinity for neurological targets due to spatial compatibility with active sites . Computational docking and in vitro assays (e.g., IC50_{50} measurements) validate these effects.

Q. What catalytic strategies enhance the efficiency of this compound synthesis?

  • Methodology : Gold(I)-catalyzed domino reactions enable tandem cyclization of alkynyl precursors, reducing step count and improving regioselectivity. For instance, AuCl3_3/AgOTf systems facilitate furan-pyrrole fusion at ambient temperatures, achieving >80% conversion in some cases . Flow reactors further optimize scalability by maintaining consistent pressure and temperature .

Q. How can contradictions in reaction yield data be resolved during multi-step synthesis?

  • Methodology : Systematic DOE (Design of Experiments) identifies critical variables. For example, conflicting yields in Prins cyclization (60% vs. lower reports) may arise from trace moisture or catalyst loading. In-line analytics (e.g., FTIR monitoring) and statistical tools (ANOVA) isolate key factors .

Q. What strategies optimize the synthesis of stereochemically complex derivatives like Racemic-(3aR,6S,6aR)-4-Boc-hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid?

  • Methodology : Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) and protecting group strategies (e.g., tert-butoxycarbonyl) enhance stereocontrol. For example, kinetic resolution using lipases achieves >90% enantiomeric excess (ee) in carboxylate intermediates .

Q. What mechanisms underpin the biological activity of this compound derivatives?

  • Methodology : Target engagement studies (e.g., SPR for binding kinetics) and metabolomics (e.g., LC-MS profiling) elucidate pathways. Derivatives with N-alkyl substituents (e.g., methyl or benzyl groups) exhibit enhanced antimicrobial activity via membrane disruption, validated by live-cell imaging .

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